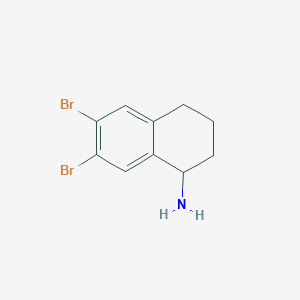

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C10H11Br2N |

|---|---|

Molecular Weight |

305.01 g/mol |

IUPAC Name |

6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2 |

InChI Key |

CKXJKUHRTILSGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or imine derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the amine group to an alkyl group.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Derivatives with various functional groups replacing the bromine atoms.

Oxidation: Nitro or imine derivatives.

Reduction: Debrominated or alkylated products.

Scientific Research Applications

Medicinal Chemistry

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits potential as a biologically active compound. The presence of bromine enhances its ability to engage in halogen bonding with proteins and nucleic acids, potentially influencing enzyme activity and protein conformation. Ongoing research is focused on elucidating the specific biological pathways through which this compound exerts its effects.

Antitumor Activity

Research indicates that compounds similar to this compound may have cytotoxic effects against various cancer cell lines. For instance, studies on related structures have demonstrated significant antitumor activity . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Halogen Bonding in Materials

The unique properties imparted by the bromine atoms make this compound particularly valuable in materials science. Its ability to participate in halogen bonding can be exploited to design new materials with specific properties for applications in nanotechnology and organic electronics.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound compared to its analogs, a comparative table is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine substituents | Chlorine is less polarizable than bromine |

| 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorine substituents | Fluorine's small size leads to different reactivity |

| 6,7-Diiodo-1,2,3,4-tetrahydronaphthalen-1-amine | Iodine substituents | Iodine is larger but less electronegative than bromine |

This table illustrates how the presence of bromine in this compound enhances its reactivity and potential applications compared to other halogenated compounds.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of halogenated naphthalene derivatives. One notable study focused on the synthesis and evaluation of various derivatives for their antitumor properties . The findings suggest that modifications at specific positions on the naphthalene ring can lead to enhanced biological activity.

Another line of research has investigated the role of halogen bonding in drug design and materials science. The ability of this compound to form stable complexes with biomolecules opens avenues for developing targeted therapies and advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenation Patterns

The position and number of bromine atoms significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparison

Impact of Halogen Type and Substitution

- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine lead to distinct electronic and steric profiles. Brominated derivatives (e.g., 6,7-dibromo) exhibit higher lipophilicity, favoring membrane permeability, whereas fluorinated analogs (e.g., 6,8-difluoro) may improve metabolic stability due to stronger C-F bonds .

- Di- vs. Mono-Substitution: The di-bromo compound’s higher molecular weight (305.01 vs. 226.11 g/mol) correlates with increased density and melting/boiling points, though specific data are unavailable in the evidence .

Impurity and Regulatory Profiles

Pharmaceutical impurities, such as those listed in and (e.g., sertraline-related enantiomers), underscore the need for rigorous quality control.

Biological Activity

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine, notable for its unique molecular structure and potential biological activities. This compound features two bromine atoms at the 6 and 7 positions of the naphthalene ring, significantly influencing its chemical properties and interactions with biological systems.

- Molecular Formula : CHBrN

- Molecular Weight : 305.01 g/mol

- CAS Number : 1824303-60-7

The presence of bromine atoms enhances the compound's polarizability and ability to engage in halogen bonding, which is essential for its interactions with various biological targets .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Halogen Bonding : The bromine atoms can form strong interactions with biological molecules through halogen bonding. This interaction may enhance binding affinity and specificity towards certain receptors or enzymes.

- Hydrogen Bonding : The amine group present in the compound allows for hydrogen bonding interactions that can influence its biological efficacy and interactions with biomolecules .

- Structural Similarities : The compound shares structural features with other halogenated amines, which may provide insights into its biological effects based on comparative studies.

Biological Studies and Findings

Research into the biological activity of this compound has focused on its potential applications in pharmacology and toxicology. Some notable findings include:

- Binding Affinity Studies : Investigations have shown that compounds with similar structures exhibit varying affinities for dopamine receptors. For instance, studies on related compounds indicate that halogen substitution can significantly alter receptor binding profiles .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in animal models. These studies suggest that compounds targeting dopamine receptors may offer therapeutic benefits against neurodegenerative conditions .

Case Studies

Several case studies highlight the potential applications of this compound:

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

| Compound Name | Halogen Type | Unique Features |

|---|---|---|

| 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine | Less polarizable; different reactivity profile |

| 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amines | Fluorine | Smaller size; distinct electronic properties |

| 6,7-Diiodo-1,2,3,4-tetrahydronaphthalen-1-amines | Iodine | Larger size; stronger hydrophobic interactions |

The larger size and higher polarizability of bromine compared to chlorine or fluorine contribute to stronger halogen bonding interactions and unique reactivity patterns that enhance its potential utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.